molecular formula C19H23N3O6 B12175728 ethyl 4-{[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carboxylate

ethyl 4-{[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carboxylate

Cat. No.: B12175728
M. Wt: 389.4 g/mol
InChI Key: XCZVIFBRQIKPRN-UHFFFAOYSA-N
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Description

Ethyl 4-{[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound that features a piperazine ring and an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of piperazine with ethyl chloroformate to form ethyl piperazine-1-carboxylate. This intermediate is then reacted with 2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 4-{[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of ethyl 4-{[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl 4-{[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₈H₂₁N₃O₄
  • Molecular Weight : 341.38 g/mol
  • IUPAC Name : this compound

Research into the biological activity of this compound suggests several mechanisms through which it may exert its effects:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes such as fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids. Inhibition of FAAH can lead to increased levels of endogenous cannabinoids, potentially providing analgesic effects and reducing inflammation .
  • Modulation of Neurotransmitter Systems : The piperazine moiety in the compound is known to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction may influence mood regulation and pain perception .
  • Antioxidant Activity : Some derivatives of isoindole compounds exhibit antioxidant properties, which can help protect cells from oxidative stress and inflammation .

Biological Activities

The biological activities associated with this compound include:

Antinociceptive Effects

Studies have indicated that compounds with similar structures can significantly reduce pain responses in animal models. For instance, one study demonstrated that FAAH inhibitors could attenuate tactile allodynia in models of neuropathic pain . This suggests potential applications in chronic pain management.

Anti-inflammatory Properties

The modulation of endocannabinoid levels through FAAH inhibition may also contribute to anti-inflammatory effects. Increased levels of anandamide have been linked to reduced inflammation in various models .

Case Study 1: Analgesic Efficacy

In a controlled study involving rats subjected to thermal injury, administration of a related compound led to significant reductions in pain sensitivity compared to control groups. The study highlighted the potential for these compounds as broad-spectrum analgesics .

Case Study 2: In Vitro Studies on Cell Lines

In vitro studies using cancer cell lines demonstrated that isoindole derivatives could inhibit cell proliferation and induce apoptosis. These findings suggest that the compound may possess anticancer properties worth further investigation .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in Table 1.

Study ReferenceBiological ActivityFindings
AntinociceptiveSignificant reduction in pain response in rat models
Anti-inflammatoryIncreased anandamide levels correlated with reduced inflammation
AnticancerInhibition of cell proliferation in cancer cell lines

Properties

Molecular Formula

C19H23N3O6

Molecular Weight

389.4 g/mol

IUPAC Name

ethyl 4-[2-(2-methoxyethyl)-1,3-dioxoisoindole-5-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C19H23N3O6/c1-3-28-19(26)21-8-6-20(7-9-21)16(23)13-4-5-14-15(12-13)18(25)22(17(14)24)10-11-27-2/h4-5,12H,3,6-11H2,1-2H3

InChI Key

XCZVIFBRQIKPRN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCOC

Origin of Product

United States

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